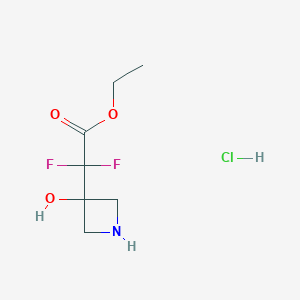

Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride

Description

Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride (CAS: 2193061-25-3) is a fluorinated small-molecule scaffold with a molecular formula of C₈H₁₄ClF₂NO₃ and a molecular weight of 245.7 g/mol . The compound features a 3-hydroxyazetidine ring (a four-membered nitrogen heterocycle) substituted with a difluoroacetate ethyl ester group.

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO3.ClH/c1-2-13-5(11)7(8,9)6(12)3-10-4-6;/h10,12H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWQMOLEFLZVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1(CNC1)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2171986-75-5 | |

| Record name | ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride involves several steps. One common synthetic route includes the reaction of ethyl 2,2-difluoroacetate with 3-hydroxyazetidine in the presence of a suitable base to form the desired product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.

Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or alkyl groups . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Research

Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride has been investigated for its anticancer properties. Preliminary studies suggest that compounds with similar structural characteristics exhibit significant antitumor activity. For instance, derivatives of azetidine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study : In a study conducted by the National Cancer Institute, compounds structurally related to ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate were tested against a panel of human tumor cells. The results indicated a mean growth inhibition value (GI50) of approximately 15.72 μM, suggesting potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains. Research into similar compounds has demonstrated efficacy against various pathogens.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride | Staphylococcus aureus | 12.5 µg/mL |

| Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride | Escherichia coli | 25 µg/mL |

These findings indicate that this compound may serve as a template for developing new antibiotics or adjuvants to enhance the efficacy of existing treatments .

Chemical Synthesis

Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride can be synthesized through various chemical pathways involving difluoromethylation and azetidine formation. The synthesis of such compounds is crucial for developing new pharmaceuticals.

Synthetic Route Overview :

- Starting Materials : Use of fluorinated precursors.

- Reagents : Employing bases and solvents suitable for azetidine formation.

- Yield Optimization : Adjusting reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or other proteins involved in biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

Ring Size and Substituents: The 3-hydroxyazetidine core in the target compound (four-membered ring) offers greater ring strain and conformational rigidity compared to pyrrolidine (five-membered ring) analogs . This strain may enhance binding affinity in target proteins.

Fluorination Pattern: The difluoroacetate group in the target compound increases metabolic stability and electron-withdrawing effects compared to monofluoroacetate derivatives (e.g., CAS 1780567-99-8) .

Synthesis and Commercial Availability: The target compound and its hydroxypyrrolidine analog are actively marketed as research scaffolds (e.g., by CymitQuimica and Hangzhou Subi Peptide Technology), whereas the pyrrolidine derivative (CAS 2408957-54-8) is discontinued, suggesting challenges in synthesis or scalability .

Biological Activity

Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride has the following characteristics:

- Molecular Formula : C7H11F2NO3

- CAS Number : 2171986-75-5

- IUPAC Name : Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride

- Purity : ≥95%

The compound features a difluoromethyl group and a hydroxyazetidine ring, which may enhance its stability and bioavailability.

The biological activity of ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride is hypothesized to involve several mechanisms:

- Interaction with Biological Targets : The difluoromethyl group may improve interactions with specific enzymes or receptors, potentially modulating their activity.

- Cell Cycle Regulation : Research indicates that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines by affecting key signaling pathways such as PI3K/AKT/mTOR .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit proliferation and migration of cancer cells, indicating its potential as an anticancer agent .

Anticancer Properties

Recent studies have highlighted the anticancer properties of ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride. For instance, it has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells through the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cellular proliferation and survival.

Pharmacological Applications

The compound is being investigated for its potential use in various therapeutic contexts:

- Cancer Therapy : Given its ability to target cancer cell growth pathways, it is a candidate for further development as an anticancer drug.

- Bioactive Compound Development : Its unique structure suggests potential utility in synthesizing other bioactive molecules.

Case Studies

- Non-Small Cell Lung Cancer (NSCLC) :

- In vitro studies demonstrated that ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride significantly reduced NSCLC cell viability and induced apoptosis.

- In vivo experiments using xenograft models showed a marked reduction in tumor size when treated with this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride?

The synthesis typically involves nucleophilic substitution under alkaline conditions. For example, 3-hydroxyazetidine reacts with ethyl 2,2-difluoroacetate derivatives in the presence of a base (e.g., NaH or K₂CO₃) to form the ester linkage. Microwave-assisted synthesis (50°C, 30 min) has been employed for analogous difluoroacetate compounds to improve reaction efficiency, though yields may vary (26% in one case) . Post-synthesis, the hydrochloride salt is formed via acidification, enhancing solubility for biological studies .

Q. How is the structural integrity of this compound confirmed in academic research?

Key techniques include:

- ¹H/¹³C NMR : To verify the presence of the azetidine ring, difluoroacetate group, and ethyl ester. For example, analogous compounds show distinct shifts for fluorine-adjacent protons (e.g., δ 4.38 ppm for ethyl group protons) .

- X-ray crystallography : Software like SHELXL refines crystal structures, resolving bond lengths and angles. A related coumarin derivative exhibited C-F bond lengths of ~1.34 Å, consistent with difluoro groups .

- Mass spectrometry (HRMS) : Validates molecular weight (C₉H₁₅ClF₂NO₃; theoretical 259.68 g/mol) .

Q. Why is the hydrochloride form critical for research applications?

The hydrochloride salt improves aqueous solubility and stability, facilitating biological assays and pharmacokinetic studies. Protonation of the azetidine nitrogen enhances intermolecular interactions, which is crucial for binding studies in medicinal chemistry .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound?

SHELXL is robust for handling high-resolution or twinned data. Strategies include:

- Using TWIN/BASF commands to model twinning operators.

- Applying ISOR/DFIX restraints to manage thermal motion in the azetidine ring.

- Validating hydrogen bonding networks (e.g., O–H···Cl interactions) to refine the hydroxyazetidinium moiety .

Q. What reaction optimization strategies improve synthetic yield and purity?

- Microwave irradiation : Reduces reaction time and side-product formation (e.g., from 30 min vs. hours under conventional heating) .

- Catalyst screening : Transition metals (e.g., Cu powder) may enhance nucleophilic substitution efficiency in heterocyclic systems .

- Purification : Column chromatography (10–30% EtOAc/hexane) effectively isolates the product from unreacted starting materials .

Q. How do structural modifications (e.g., azetidine vs. piperidine) influence biological activity?

Comparative studies with analogs (e.g., 4-hydroxypiperidine derivatives) reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.